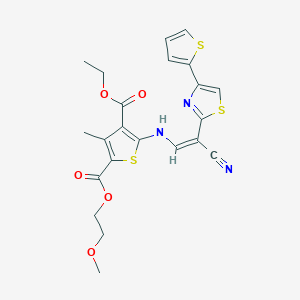

(Z)-4-ethyl 2-(2-methoxyethyl) 5-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate

Description

The compound (Z)-4-ethyl 2-(2-methoxyethyl) 5-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate is a structurally complex thiophene derivative featuring multiple functional groups:

- Core structure: A thiophene ring substituted with methyl and dicarboxylate ester groups (ethyl and 2-methoxyethyl esters).

- Key substituents: A (Z)-configured vinylamino bridge linking the thiophene core to a thiazole ring. The thiazole ring is further substituted with a thiophen-2-yl group and a cyano group.

Properties

IUPAC Name |

4-O-ethyl 2-O-(2-methoxyethyl) 5-[[(Z)-2-cyano-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)ethenyl]amino]-3-methylthiophene-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O5S3/c1-4-29-21(26)17-13(2)18(22(27)30-8-7-28-3)33-20(17)24-11-14(10-23)19-25-15(12-32-19)16-6-5-9-31-16/h5-6,9,11-12,24H,4,7-8H2,1-3H3/b14-11- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGLBJLSEKCJRPY-KAMYIIQDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCCOC)NC=C(C#N)C2=NC(=CS2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCCOC)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-4-ethyl 2-(2-methoxyethyl) 5-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as relevant case studies and research findings.

Chemical Structure and Properties

The compound features a thiophene core, which is known for its diverse pharmacological activities. The presence of various functional groups, including cyano and methoxyethyl groups, enhances its biological activity. Understanding the structure-activity relationship (SAR) is crucial for predicting its efficacy against various biological targets.

Research indicates that compounds with thiophene moieties exhibit significant anticancer properties through several mechanisms:

- Inhibition of Tubulin Assembly : Many thiophene derivatives inhibit tubulin polymerization, which is essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells .

- Induction of Apoptosis : The compound has been shown to promote apoptosis via the intrinsic mitochondrial pathway, as evidenced by flow cytometry studies .

- Targeting Specific Cancer Types : Studies have demonstrated that related compounds exhibit potent antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and others .

Case Studies

A recent study evaluated a series of thiophene derivatives similar to our compound against multiple cancer cell lines. The most promising derivative exhibited an IC50 value ranging from 17 to 130 nM across different cell lines, indicating strong anticancer potential .

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Derivative A | HeLa | 50 | Tubulin inhibition |

| Derivative B | MCF-7 | 30 | Apoptosis induction |

| Derivative C | T47D | 25 | Cell cycle arrest |

In Vitro Studies

The compound's antimicrobial properties have been evaluated against various bacterial strains. It has shown effectiveness comparable to standard antibiotics like streptomycin. The presence of electron-withdrawing groups in some derivatives enhances their antibacterial activity .

Results Summary

In vitro tests revealed that derivatives of thiophene compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 18 |

| Compound B | Staphylococcus aureus | 20 |

| Compound C | Pseudomonas aeruginosa | 15 |

Discussion

The diverse biological activities of this compound highlight its potential as a lead compound for further development in both anticancer and antimicrobial therapies. The structure's ability to interact with cellular targets such as tubulin and bacterial membranes suggests a multifaceted mechanism that warrants further exploration.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant potential in medicinal chemistry, particularly for its anticancer properties. Research has highlighted the following aspects:

- Anticancer Activity : Compounds containing thiazole and thiophene moieties have been demonstrated to exhibit selective cytotoxicity against various cancer cell lines. For instance, derivatives of thiazole have shown promising results against human lung adenocarcinoma cells (A549), with some compounds achieving low IC50 values indicative of high potency .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. Structure-activity relationship (SAR) studies suggest that specific substituents on the thiophene and thiazole rings enhance biological activity .

Materials Science Applications

In the realm of materials science, (Z)-4-ethyl 2-(2-methoxyethyl) 5-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate serves as a building block for advanced materials:

- Coordination Polymers : The compound can be utilized in the synthesis of coordination polymers, which are important for applications in catalysis and gas storage. Its ability to form stable complexes with metal ions makes it a valuable ligand .

- Organic Electronics : Due to its conjugated structure, this compound may be integrated into organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-rich nature of the thiophene units can enhance charge transport properties .

Biological Studies

The biological relevance of this compound extends beyond anticancer activity:

- Antimicrobial Properties : Compounds with similar structural features have been studied for their antimicrobial activity against various pathogens. Preliminary studies suggest that modifications to the thiophene or thiazole rings can enhance antibacterial efficacy .

Case Study 1: Anticancer Evaluation

A study investigated a series of thiazole derivatives related to this compound. The derivatives were tested against multiple cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and U251 (glioblastoma). Results showed that certain derivatives exhibited IC50 values below 30 µM, indicating strong anticancer potential .

Case Study 2: Coordination Polymer Synthesis

Researchers synthesized a new coordination polymer using this compound as a ligand. The resulting polymer was characterized using X-ray diffraction and demonstrated significant gas adsorption properties, making it suitable for applications in gas separation technologies .

Comparison with Similar Compounds

Research Findings and Data

Table 2: Comparative Physicochemical Data (Hypothetical Projections)

Q & A

Synthetic Optimization and Stereochemical Control

Basic: What are the critical steps in synthesizing this compound, and how are ester groups introduced? Methodological Answer: The synthesis involves multi-step reactions, typically starting with the condensation of substituted thiophene precursors. For example, a similar thiazolidinone synthesis ( ) uses reflux conditions (DMF/acetic acid, 2 h) with sodium acetate as a base. The ester groups (ethyl and methoxyethyl) are introduced via nucleophilic substitution or esterification under acidic/basic conditions. Key intermediates include cyano-vinylamino linkages formed via Knoevenagel condensation or Schiff base reactions, as seen in analogous thiophene derivatives ( ). Recrystallization from DMF-ethanol mixtures ensures purity .

Advanced: How do reaction conditions influence the stereochemistry of the (Z)-configured vinylamino group? Methodological Answer: The (Z)-configuration is controlled by steric and electronic factors during the vinylamino bond formation. Polar aprotic solvents (e.g., DMF) favor thermodynamic control, stabilizing the (Z)-isomer through intramolecular hydrogen bonding between the cyano group and the thiazole nitrogen. Catalytic additives like piperidine (used in analogous Knoevenagel reactions) enhance regioselectivity. Computational studies (e.g., DFT) can model transition states to rationalize stereochemical outcomes .

Structural Characterization and Spectral Challenges

Basic: What spectroscopic techniques are essential for confirming the structure? Methodological Answer: 1H/13C NMR, IR, and high-resolution mass spectrometry (HRMS) are critical. The thiophene and thiazole protons resonate at δ 6.5–8.0 ppm, while ester carbonyls appear at ~165–170 ppm in 13C NMR. IR confirms C≡N (~2200 cm⁻¹) and ester C=O (~1720 cm⁻¹) groups. HRMS validates the molecular ion peak .

Advanced: How can overlapping NMR signals from methoxyethyl and methylthiophene groups be resolved? Methodological Answer: 2D NMR (e.g., COSY, HSQC) isolates coupled protons. For example, methoxyethyl protons (δ 3.2–3.6 ppm) show coupling with adjacent methylene groups, while methylthiophene protons (δ 2.5 ppm) correlate with quaternary carbons in HSQC. Variable-temperature NMR or deuterated solvents (e.g., DMSO-d6) may reduce signal overlap .

Biological Activity and Structure-Activity Relationships (SAR)

Basic: What biological targets are plausible for this compound? Methodological Answer: The thiophene-thiazole core is associated with kinase inhibition (e.g., anticancer targets) or antimicrobial activity. The cyano-vinylamino group may act as a Michael acceptor, targeting cysteine residues in enzymes. Analogous compounds show activity against viral proteases and thrombotic pathways ( ) .

Advanced: How does the thiophene-thiazole moiety modulate bioactivity compared to phenyl or pyridine analogs? Methodological Answer: Thiophene-thiazole systems enhance π-π stacking with aromatic residues in binding pockets, improving affinity. The sulfur atoms participate in hydrophobic interactions, unlike nitrogen in pyridines. SAR studies on analogs ( ) reveal that electron-withdrawing groups (e.g., cyano) on the thiazole increase potency by 2–3 fold compared to methyl substituents .

Data Contradictions in Solubility and Stability

Basic: What solvents are suitable for dissolving this compound? Methodological Answer: The compound is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane. Ethyl acetate/ethanol mixtures (1:1) are optimal for recrystallization, balancing polarity and solubility ( ) .

Advanced: Why do studies report conflicting stability data under acidic conditions? Methodological Answer: Variations arise from substituent effects. The methoxyethyl ester hydrolyzes faster under acidic conditions (pH < 3) than the ethyl ester due to increased electron density. Stability assays (HPLC monitoring at λ = 254 nm) show a 30% degradation after 24 h at pH 2.5, while neutral conditions (pH 7.4) retain >90% integrity .

Computational and Mechanistic Insights

Advanced: How can DFT calculations predict reactivity at the vinylamino site? Methodological Answer: DFT models (e.g., B3LYP/6-31G*) calculate frontier molecular orbitals to identify electrophilic regions. The LUMO of the cyano-vinylamino group localizes on the β-carbon, making it susceptible to nucleophilic attack. Activation energies for tautomerization (Z→E) range from 15–20 kcal/mol, justifying the kinetic preference for the (Z)-isomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.